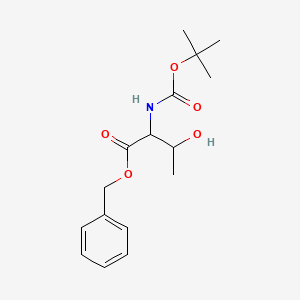![molecular formula C12H9N3O B8724112 N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine CAS No. 155637-51-7](/img/structure/B8724112.png)
N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine: is a heterocyclic compound that features a benzisoxazole core structure with an amine group at the 3-position and a pyridinyl group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine can be synthesized through various synthetic routes. One common method involves the cyclization of 2-nitrophenylhydroxylamine with a suitable aldehyde or ketone under acidic conditions to form the benzisoxazole ring. The resulting intermediate is then reacted with 4-pyridinecarboxaldehyde to introduce the pyridinyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzisoxazole ring and the pyridinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzisoxazole and pyridinyl derivatives.
科学的研究の応用
Chemistry: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: this compound is investigated for its potential use in treating neurological disorders, infections, and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert its effects.
類似化合物との比較
- 1,2-Benzisoxazol-3-amine
- 4-Pyridinyl-1,2-benzisoxazole
- 1,2-Benzisoxazol-3-amine, N-2-pyridinyl-
Comparison: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine is unique due to the specific positioning of the pyridinyl group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
特性
CAS番号 |
155637-51-7 |
|---|---|
分子式 |
C12H9N3O |
分子量 |
211.22 g/mol |
IUPAC名 |
N-pyridin-4-yl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C12H9N3O/c1-2-4-11-10(3-1)12(15-16-11)14-9-5-7-13-8-6-9/h1-8H,(H,13,14,15) |
InChIキー |
XLRRBYUEMIWKOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NO2)NC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1S,3R]1-Aminomethyl-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride](/img/structure/B8724041.png)
![3-[(Pyridin-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B8724044.png)









![4-Methyl-1-oxaspiro[5.5]undecane](/img/structure/B8724129.png)

